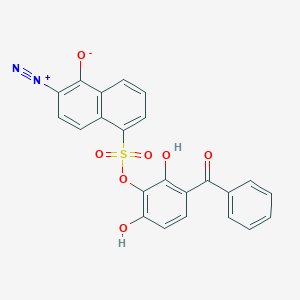![molecular formula C9H18N2O2 B13761033 Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- is a chemical compound with a complex structure that includes an acetamide group and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- typically involves the reaction of tetrahydropyran derivatives with acetamide. One common method includes the use of tetrahydropyran-4-amine as a starting material, which is then reacted with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) and may require the use of catalysts or reagents like lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-amine: A simpler compound with similar structural features but lacking the acetamide group.
Acetamide, N-(4-aminophenyl)-: Another acetamide derivative with an aromatic ring instead of the tetrahydropyran ring.
Uniqueness
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- is unique due to the presence of both the acetamide group and the tetrahydropyran ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-[[4-(aminomethyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11-7-9(6-10)2-4-13-5-3-9/h2-7,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
QLQLLGRSQMXKMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1(CCOCC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


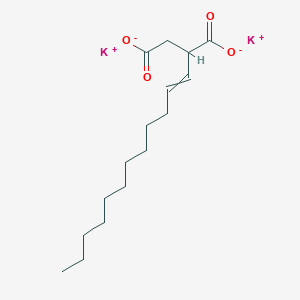


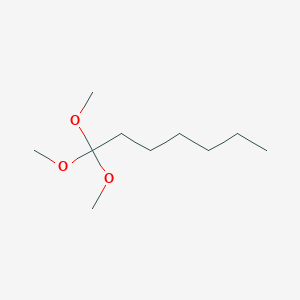
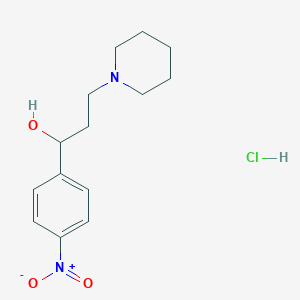

![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
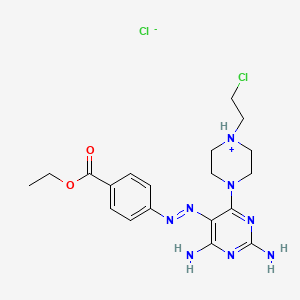


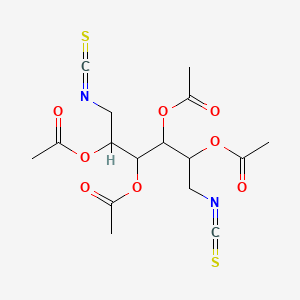
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
